molecular formula C5H6OS B046699 2,5-Dihydrothiophene-3-carbaldehyde CAS No. 113772-16-0

2,5-Dihydrothiophene-3-carbaldehyde

Cat. No.: B046699
CAS No.: 113772-16-0
M. Wt: 114.17 g/mol
InChI Key: PZWOFHNNNQBUOF-UHFFFAOYSA-N
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Description

2,5-Dihydrothiophene-3-carbaldehyde is a useful research compound. Its molecular formula is C5H6OS and its molecular weight is 114.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antibacterial and Antiurease Activities : A study on novel 4-arylthiophene-2-carbaldehyde compounds, synthesized via Suzuki-Miyaura reactions, demonstrated promising antibacterial, haemolytic, antiurease, and nitric oxide scavenging activities (Ali et al., 2013).

  • Eco-friendly Synthesis Methods : Research on a simple, efficient, and eco-friendly method for synthesizing 3,5-disubstituted-4-aminothiophene-2-carbaldehyde from vinyl azides and 1,4-dithiane-2,5-diol has been documented, offering a promising synthesis mechanism (Chen et al., 2014).

  • Optical Properties and Applications : A study on the synthesis and optical properties of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines showed that these compounds have moderate to high fluorescence quantum yields, making them potential candidates for invisible ink dyes (Bogza et al., 2018).

  • Advances in Chemistry and Synthetic Applications : Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs have led to improved synthesis, biological evaluation, and synthetic applications (Hamama et al., 2018).

  • Photochemical Synthesis : Research on the photochemical synthesis of phenyl-2-thienyl derivatives, where irradiation of 5-bromo- and 5-iodo-thiophene-2-carbaldehyde or methyl ketones leads to the synthesis of 5-phenyl derivatives, has been reported. The iodine-containing compounds are more reactive and stable than those containing bromine (Antonioletti et al., 1986).

  • Organocatalytic Domino Reactions : A study on the synthesis of optically active highly functionalized tetrahydrothiophenes using organocatalytic domino reactions showed excellent enantioselectivity up to 96% ee (Brandau et al., 2006).

Safety and Hazards

2,5-Dihydrothiophene-3-carbaldehyde is classified as an irritant . It has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2,5-dihydrothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6OS/c6-3-5-1-2-7-4-5/h1,3H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWOFHNNNQBUOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368753
Record name 2,5-dihydrothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113772-16-0
Record name 2,5-dihydrothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the stereochemistry in (R)-2-(2-Methoxyphenyl)-2,5-dihydrothiophene-3-carbaldehyde?

A1: The study by [] focuses on the structural characterization of (R)-2-(2-Methoxyphenyl)-2,5-dihydrothiophene-3-carbaldehyde. The presence of a chiral center at the C2 position of the dihydrothiophene ring leads to two possible enantiomers (R and S). The research confirms the R configuration for both independent molecules in the asymmetric unit of the crystal structure. [] Understanding the absolute configuration is crucial as different enantiomers often exhibit different biological activities.

Q2: How can 2,5-dihydrothiophene-3-carbaldehyde derivatives be used to synthesize complex bicyclic structures?

A2: Research by [] showcases the use of 2,5-dihydrothiophene-3-carbaldehydes in a novel domino Michael/α-alkylation reaction with bromonitromethane. This reaction provides an efficient route for the diastereoselective synthesis of thiabicyclohexane systems. [] These bicyclic structures are important scaffolds found in various natural products and pharmaceuticals.

Q3: What analytical techniques are used to characterize this compound derivatives?

A3: In [], single-crystal X-ray diffraction was employed to determine the absolute configuration and study the conformation of (R)-2-(2-Methoxyphenyl)-2,5-dihydrothiophene-3-carbaldehyde. [] This technique provides valuable insights into the three-dimensional structure of the molecule. Additionally, spectroscopic techniques such as NMR and IR spectroscopy are routinely used to characterize these compounds.

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